2,4,6,8,9,10-Hexathiaadamantane
Description
2,4,6,8,9,10-Hexathiaadamantane (HTA) is a sulfur-rich adamantane derivative with six sulfur atoms replacing six carbon positions in the adamantane framework. Its molecular formula is C₄H₄S₆ (CAS: 281-40-3) , though substituted derivatives like 1,3,5,7-tetramethyl-HTA (CAS: 6327-74-8) and tetrapropyl-HTA (C₄S₆(CH₂CH₂CH₃)₄) are also well-studied . HTA derivatives are synthesized via polycondensation of dithioic acids, often catalyzed by Lewis acids like BF₃·Me₂O . These compounds exhibit unique structural and electronic properties, making them relevant in coordination chemistry and materials science .
Properties
CAS No. |
281-40-3 |
|---|---|
Molecular Formula |
C4H4S6 |
Molecular Weight |
244.5 g/mol |
IUPAC Name |
2,4,6,8,9,10-hexathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C4H4S6/c5-1-6-3-8-2(5)9-4(7-1)10-3/h1-4H |
InChI Key |
UIWDTXMCOIHHJI-UHFFFAOYSA-N |
Canonical SMILES |
C12SC3SC(S1)SC(S2)S3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Crystal and Molecular Geometry
HTA derivatives share a tetrahedral adamantane-like core but differ in substituents and symmetry:
Key differences:
Bonding and Geometry
- C–S Bonds : Consistent across derivatives (1.809–1.834 Å), shorter than typical C–S single bonds (~1.81 Å), indicating partial double-bond character .
- C–C Bonds : Ranges from 1.536 ± 0.004 Å in tetramethyl-HTA to 1.543–1.557 Å in benzyl derivatives .
Electronic Properties
Density functional theory (DFT) studies reveal:
- Lone-Pair Interactions : HTA exhibits strong through-space (TS) and through-bond (TB) interactions between sulfur lone pairs, increasing HOMO energy and reducing hole mobility compared to tetrathiaadamantane .
Thermodynamic Properties
| Compound | Fusion Enthalpy (kJ/mol) | Sublimation Enthalpy (kJ/mol) | Measurement Method | Reference |
|---|---|---|---|---|
| 1,3,5,7-Tetramethyl-HTA | 23.7 | – | DSC | |
| Adamantane | – | 72.5 | ME |
Key points:
- Stability : Lower fusion enthalpy of tetramethyl-HTA (23.7 kJ/mol) versus adamantane derivatives suggests weaker intermolecular forces due to sulfur substitution .
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